1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, with the IUPAC name (3S,4R)-1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, is a compound notable for its potential pharmaceutical applications. It is classified as a pyrrolidine derivative, which is a type of cyclic amine known for its presence in various biologically active molecules. The compound's chemical formula is , and it has a molecular weight of 283.32 g/mol. Its CAS number is 455957-94-5, indicating its unique identity in chemical databases and regulatory documents .
The synthesis of 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid involves several key steps:
The molecular structure of 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid can be represented using various chemical notation systems:
O=C([C@@H]1CN(C(C)(C)C)C[C@H]1C2=CC=C(F)C=C2F)O, which encodes the structure in a linear text format.The compound can undergo several chemical reactions:
The mechanism of action of 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid primarily relates to its interactions with biological targets:
The physical and chemical properties of 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid are essential for understanding its behavior in various environments:
The primary applications of 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid include:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in drug discovery and development.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: